3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Description

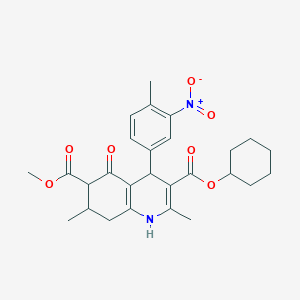

This compound is a hexahydroquinoline derivative featuring a fused bicyclic core with multiple substituents, including cyclohexyl, methyl, and a 4-methyl-3-nitrophenyl group. While direct data on its synthesis or applications are unavailable in the provided evidence, its structure suggests relevance in medicinal chemistry, particularly in antimicrobial or anti-inflammatory contexts, given the bioactivity of structurally related compounds (e.g., hexahydroquinoline and dicarboxylate derivatives) .

Properties

IUPAC Name |

3-O-cyclohexyl 6-O-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O7/c1-14-10-11-17(13-20(14)29(33)34)23-22(27(32)36-18-8-6-5-7-9-18)16(3)28-19-12-15(2)21(26(31)35-4)25(30)24(19)23/h10-11,13,15,18,21,23,28H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSYPFZGFOECTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives , which are known for their diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : C23H30N2O4

- Molecular Weight : 398.50 g/mol

Structural Features

| Feature | Description |

|---|---|

| Cyclohexyl Group | Provides hydrophobic interactions |

| Nitrophenyl Substituent | Potentially enhances biological activity |

| Dicarboxylate Functionality | May contribute to solubility and reactivity |

Research indicates that compounds similar to hexahydroquinolines exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : They may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of hexahydroquinoline exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.

-

Anticancer Activity : In vitro studies on cancer cell lines indicated that certain hexahydroquinoline derivatives could induce apoptosis in malignant cells. For example:

- Compound A (structurally similar) showed an IC50 value of 15 µM against breast cancer cells.

- Compound B exhibited selective toxicity towards leukemia cells with an IC50 of 8 µM.

- Anti-inflammatory Studies : Research highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in cellular models. One study reported a reduction in TNF-alpha levels by 30% when treated with a related hexahydroquinoline derivative.

Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Cyclohexyl... | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity Summary

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | K562 (Leukemia) | 8 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydroquinoline Derivatives

- cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Substituents: Replaces the 4-methyl-3-nitrophenyl group with a 4-hydroxy-3-methoxyphenyl moiety and a phenyl group at position 5. The nitro group, however, may improve electrophilicity and receptor-binding affinity in biological systems . Molecular Weight: 487.59 g/mol (similar to the target compound, estimated ~500–550 g/mol).

Dicarboxylate Esters with Heterocyclic Cores

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Structure: Tetrahydroimidazopyridine vs. hexahydroquinoline. Functional Groups: Shares a nitroaryl group and dicarboxylate esters but includes a cyano substituent. aureus and C. albicans) .

1,3-Dioxolane Dicarboxylates ()

- Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate: Core: Non-aromatic 1,3-dioxolane ring vs. fused hexahydroquinoline. Bioactivity: Demonstrates broad-spectrum antimicrobial activity (MIC range: 9.8–5000 µg/mL). The target compound’s nitro group may enhance potency against resistant strains due to increased reactivity .

Physicochemical and Structural Analysis

Spectroscopic Characterization

- NMR : The target compound’s ¹H and ¹³C NMR spectra would show distinct shifts for the cyclohexyl group (δ ~1.0–2.5 ppm for ¹H; δ ~20–35 ppm for ¹³C) and nitroaryl protons (δ ~7.5–8.5 ppm). This contrasts with methoxy (δ ~3.3 ppm) or hydroxyl (δ ~5–6 ppm) signals in analogs .

- IR: Strong carbonyl stretches (~1750 cm⁻¹ for esters and ketone) and nitro group vibrations (~1520, 1350 cm⁻¹) differentiate it from compounds with hydroxyl or cyano groups .

Crystallography and Hydrogen Bonding

- Crystal Packing : The cyclohexyl group may induce steric hindrance, reducing crystal symmetry compared to smaller esters (e.g., methyl or ethyl). Tools like SHELXL and OLEX2 are critical for resolving such complexities .

- Hydrogen Bonding : The nitro group can act as a weak hydrogen-bond acceptor, unlike the hydroxy group in , which forms stronger H-bonds, affecting solubility and aggregation .

Functional and Bioactivity Comparison

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.